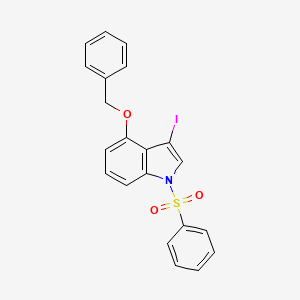

1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-

Description

The compound 1H-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- is a sulfonamide-substituted indole derivative with substitutions at positions 3 (iodo) and 4 (phenylmethoxy). Such indole-based hybrids are prominent in drug discovery for neurodegenerative diseases, acting as multi-target-directed ligands (MTDLs). The phenylsulfonyl group at position 1 enhances metabolic stability and facilitates interactions with enzymatic targets like β-secretase (BACE1), butyrylcholinesterase (BChE), and serotonin receptor 5-HT6 . The 3-iodo and 4-(phenylmethoxy) substituents likely modulate steric and electronic properties, influencing target binding and selectivity.

Properties

Molecular Formula |

C21H16INO3S |

|---|---|

Molecular Weight |

489.3 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-iodo-4-phenylmethoxyindole |

InChI |

InChI=1S/C21H16INO3S/c22-18-14-23(27(24,25)17-10-5-2-6-11-17)19-12-7-13-20(21(18)19)26-15-16-8-3-1-4-9-16/h1-14H,15H2 |

InChI Key |

ZOCVZZKQDWIOQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3S(=O)(=O)C4=CC=CC=C4)I |

Origin of Product |

United States |

Preparation Methods

Step 1: Iodination of Indole

- Method : Electrophilic iodination of indole derivatives is performed using iodine (I₂) in the presence of an oxidizing agent such as N-bromosuccinimide (NBS) or iodine monochloride (ICl).

- Reaction Conditions : Typically carried out in solvents like acetic acid or dichloromethane (DCM) at room temperature or under mild heating.

- Outcome : Selective iodination at the 3-position of the indole ring, yielding 3-iodoindole.

Step 2: Introduction of Phenylmethoxy Group

- Method : Nucleophilic substitution of a suitable leaving group (e.g., a hydroxyl or halogen) on the indole or its derivatives with phenylmethanol or phenylmethyl halides.

- Reaction Conditions : Usually performed with bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like acetone or DMF at room temperature or under reflux.

- Outcome : Formation of the phenylmethoxy substituent at the 4-position.

Step 3: Sulfonylation to Incorporate Phenylsulfonyl

- Method : Sulfonylation involves reacting the indole derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

- Reaction Conditions : Conducted at low temperatures (0–25°C) to control reactivity and prevent side reactions.

- Outcome : Formation of the phenylsulfonyl group attached to the nitrogen or other reactive sites on the indole core.

Step 4: Final Assembly

- The iodinated indole intermediate with phenylmethoxy and phenylsulfonyl groups undergoes purification through chromatography.

- Additional modifications or protective group removals are performed as needed to yield the target compound.

Specific Research Findings and Protocols

- A detailed synthesis of related indole derivatives was reported, involving the use of NBS for regioselective iodination, followed by silyl-protected intermediates for subsequent functionalization.

- The use of triisopropylsilyl (TIPS) groups facilitates selective reactions at specific positions, providing a route to complex substituted indoles.

- The sulfonylation step is optimized by controlling temperature and reagent equivalents to maximize yield and minimize by-products.

Data Tables and Reaction Conditions

| Step | Reagents | Solvent | Temperature | Duration | Key Notes |

|---|---|---|---|---|---|

| Iodination | I₂, NBS | Acetic acid / DCM | Room temp | 1–2 hours | Regioselective at C-3 |

| Phenylmethoxy | Phenylmethyl halide / Phenylmethanol, K₂CO₃ | DMF / Acetone | Reflux | 4–12 hours | Nucleophilic substitution |

| Sulfonylation | Benzenesulfonyl chloride | Pyridine | 0–25°C | 2–6 hours | Controlled addition to prevent overreaction |

Notes and Considerations

- Selectivity : Regioselectivity is crucial; protecting groups such as silyl groups (e.g., TIPS) are often employed to direct functionalization.

- Reaction Optimization : Temperature, reagent equivalents, and solvent choice significantly influence yield and purity.

- Purification : Chromatography (flash or preparative HPLC) is essential to isolate the desired product from side-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amino-indole derivative.

Scientific Research Applications

1H-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving indole derivatives, which are known to have various biological activities.

Medicine: Indole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s ability to interact with biological targets, while the iodine atom can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Derivatives

- BACE1 Inhibition : Compounds with a 4-(piperazin-1-yl) group (e.g., compound 8 in ) exhibit potent BACE1 inhibition (IC₅₀ = 19.66 mM). The piperazine fragment forms critical hydrogen bonds with BACE1’s catalytic aspartates .

- 5-HT6R Antagonism : Hybrids like compound 55 () replace the piperazine with a benzylamine fragment, achieving high 5-HT6R antagonism (Ki = 2.6 nM) but reduced BChE activity (IC₅₀ = 473 nM) .

3-Iodo Substitution

- However, bulky substituents may reduce solubility .

4-(Phenylmethoxy) Substitution

- The 4-(phenylmethoxy) group (similar to 5-(4-methoxyphenyl)-1-(phenylsulfonyl)-1H-indole in ) may improve blood-brain barrier (BBB) penetration due to increased lipophilicity. This substitution is associated with targeting phosphodiesterase 4 (PED4) in , suggesting substituent-dependent target selectivity .

Key Observations :

- BACE1 Inhibition : The 4-(piperazin-1-yl) group is critical for BACE1 activity, while benzylamine fragments shift selectivity toward 5-HT6R .

- 5-HT6R Antagonism : Bulky substituents (e.g., cyclohexylmethanamine in compound 56 ) balance dual BChE and 5-HT6R activity while improving BBB penetration (brain-to-plasma ratio = 6.79) .

- Topoisomerase 1 Inhibition : Pyrazoline hybrids (e.g., compound 6n ) demonstrate divergent mechanisms, inhibiting Top1 without DNA intercalation .

Biological Activity

1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- is a complex organic compound with potential biological activities due to its unique molecular structure. The compound features an indole core substituted with a phenylmethoxy group and a phenylsulfonyl moiety, along with an iodine atom at the 3-position of the indole ring. This structural configuration suggests diverse reactivity and potential applications in pharmaceuticals and materials science.

- Molecular Formula : C21H16INO3S

- Molecular Weight : 489.33 g/mol

- CAS Number : 880872-14-0

The biological activity of 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- can be attributed to several mechanisms:

- Nucleophilic Substitution : The iodine atom allows for nucleophilic substitution reactions, which can modify the compound's biological interactions.

- Electrophilic Aromatic Substitution : The phenylsulfonyl group participates in electrophilic aromatic substitution, enhancing the compound's reactivity towards various biological targets.

- Binding Affinity Studies : Molecular docking simulations and binding assays are used to evaluate the compound's interaction with specific proteins or enzymes relevant to disease pathways.

Biological Activities

Recent studies have highlighted various biological activities associated with indole derivatives, including:

- Anticancer Activity : Indole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Certain derivatives demonstrate inhibitory effects on enzymes like α-glucosidase, which is significant for managing diabetes.

Case Study: Enzyme Inhibition

A comparative study evaluated the inhibitory activity of several indole derivatives against α-glucosidase. The results indicated that compounds similar to 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- exhibited promising inhibition profiles.

| Compound | IC50 (µM) | Comparison to Acarbose |

|---|---|---|

| 1H-Indole Derivative | 6.31 ± 0.03 | 118.8 times more potent |

| Acarbose | 750.0 ± 10.0 | Reference |

This study demonstrated that certain structural modifications could significantly enhance enzyme inhibition, making these derivatives potential candidates for further development as therapeutic agents.

Pharmacological Applications

The unique combination of functional groups in 1H-Indole, 3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- suggests its potential use in:

- Antidiabetic Drugs : Due to its α-glucosidase inhibitory activity.

- Anticancer Therapies : Exploiting its cytotoxic properties against tumor cells.

Q & A

What are the optimal synthetic routes for preparing 1H-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-, and what factors influence reaction yields?

Level: Basic

Answer:

The synthesis typically involves sequential functionalization of the indole core. Key steps include:

- Sulfonylation at N1 : Use of phenylsulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonyl group. Reaction temperature (0–25°C) and stoichiometry are critical to avoid over-sulfonylation .

- Iodination at C3 : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF). Steric hindrance from the sulfonyl group may necessitate longer reaction times .

- Phenylmethoxy introduction at C4 : Alkylation via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., NaH). Protecting group strategies (e.g., temporary sulfonation) may improve regioselectivity .

Yield optimization : Factors include reaction temperature control (±5°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization (e.g., acetonitrile). Reported yields range from 20–65%, with losses attributed to byproduct formation during sulfonylation .

How can advanced spectroscopic and crystallographic techniques be employed to characterize the structural features of this compound?

Level: Advanced

Answer:

- X-ray crystallography : Resolves stereochemistry and confirms substituent positions. For example, single-crystal studies of analogous sulfonylated indoles reveal planar indole rings with dihedral angles <5° between the sulfonyl group and indole core . Hydrogen bonding between sulfonyl oxygen and NH groups can stabilize crystal packing .

- NMR analysis :

- ESI-MS : Detects molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of phenylsulfonyl group, m/z –155) .

What safety considerations are critical when handling sulfonated indole derivatives in laboratory settings?

Level: Basic

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Spill management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washing to prevent hydrolysis byproducts .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂) to prevent iodination reversal or sulfonyl group degradation .

What methodologies are recommended for evaluating the pharmacological potential of this compound, particularly in antiviral or anticancer research?

Level: Advanced

Answer:

- In vitro antiviral assays :

- HIV-1 RT inhibition : Measure IC₅₀ via reverse transcriptase activity kits (e.g., ELISA-based detection of synthesized cDNA) .

- Cytotoxicity screening : Use MT-4 lymphoid cells to assess selectivity indices (IC₅₀ vs. CC₅₀) .

- Molecular docking : Target nicotinic acetylcholine receptors or viral proteases. Software like AutoDock Vina can predict binding affinities using crystallographic data from analogous indole derivatives .

- SAR studies : Modify the phenylmethoxy group to methoxy/fluoro variants and compare bioactivity. Substituent bulkiness at C4 correlates with improved metabolic stability .

How can researchers address contradictions in reported synthetic yields or unexpected byproduct formation during the preparation of this compound?

Level: Advanced

Answer:

- Byproduct identification : Use LC-MS or preparative TLC to isolate impurities. For example, reports unexpected dihydropyridine adducts due to pyridine solvent participation. Switching to THF or DCM mitigates this .

- Yield discrepancies :

What are the key considerations in designing experiments to study the reactivity of the iodo-substituent in further functionalization reactions?

Level: Advanced

Answer:

- Cross-coupling reactions : The C3-iodo group participates in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2 mol%) and arylboronic acids in degassed toluene/EtOH (3:1) at 80°C .

- Radical reactions : Initiate iodine abstraction with AIBN and Bu₃SnH to generate indolyl radicals for C–H functionalization. Monitor regioselectivity via EPR spectroscopy .

- Stability testing : Assess iodo group lability under acidic/basic conditions. HPLC monitoring (C18 column, acetonitrile/water gradient) detects deiodination products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.